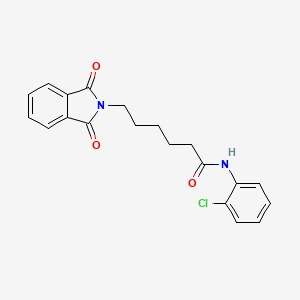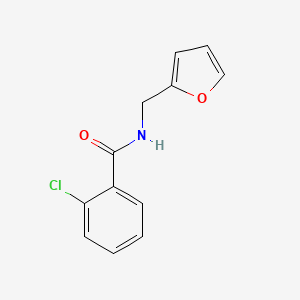![molecular formula C23H19BrN2O4S B11696436 ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)
ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基(2Z)-2-(5-溴-2-羟基亚苄基)-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯是一种复杂的有机化合物,属于噻唑并嘧啶类。该化合物以其独特的结构为特征,包括一个噻唑并[3,2-a]嘧啶核心、一个溴化的羟基亚苄基部分和一个乙酯基团。由于其潜在的生物学和化学性质,它在各个科学研究领域引起了人们的兴趣。
准备方法
合成路线和反应条件
乙基(2Z)-2-(5-溴-2-羟基亚苄基)-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻唑并[3,2-a]嘧啶核心的形成: 该步骤涉及在酸性或碱性条件下将合适的起始材料(例如2-氨基噻唑和乙酰乙酸乙酯)进行环化。
缩合反应: 最后一步是在碱性条件下将溴化的羟基亚苄基中间体与噻唑并[3,2-a]嘧啶核心缩合,形成所需化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用高效催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
乙基(2Z)-2-(5-溴-2-羟基亚苄基)-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯可以进行多种化学反应,包括:
氧化: 羟基可以使用高锰酸钾或三氧化铬等氧化剂氧化成羰基。
还原: 该化合物中的羰基可以使用硼氢化钠或氢化铝锂等还原剂还原成醇。
取代: 溴原子可以使用亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 丙酮中的碘化钠用于卤素交换。
形成的主要产物
氧化: 形成相应的酮或醛。
还原: 形成相应的醇。
取代: 形成碘化或其他取代的衍生物。
科学研究应用
乙基(2Z)-2-(5-溴-2-羟基亚苄基)-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的化学结构,正在研究其潜在的治疗应用。
工业: 用于开发新材料和化学工艺。
作用机制
乙基(2Z)-2-(5-溴-2-羟基亚苄基)-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的作用机制与其与特定分子靶标的相互作用有关。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与生物途径的特定酶。
与DNA相互作用: 结合到DNA并影响基因表达。
调节受体活性: 与细胞受体相互作用,并影响信号转导通路。
相似化合物的比较
乙基(2Z)-2-(5-溴-2-羟基亚苄基)-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯可以与其他噻唑并嘧啶衍生物进行比较:
类似化合物: 具有类似核心结构但具有不同取代基的化合物,例如乙基(2Z)-2-(2-羟基亚苄基)-7-甲基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯。
独特性: 溴化的羟基亚苄基部分的存在以及官能团的特定排列使该化合物在化学和生物学性质方面独一无二。
属性
分子式 |
C23H19BrN2O4S |
|---|---|
分子量 |
499.4 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19BrN2O4S/c1-3-30-22(29)19-13(2)25-23-26(20(19)14-7-5-4-6-8-14)21(28)18(31-23)12-15-11-16(24)9-10-17(15)27/h4-12,20,27H,3H2,1-2H3/b18-12- |
InChI 键 |
ROYMRAVJTHZLMO-PDGQHHTCSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(C=CC(=C4)Br)O)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)O)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-3-(4-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696359.png)

![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)

![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)

![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B11696408.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide](/img/structure/B11696423.png)
